molecular formula C59H89N17O14 B1580511 T-kinin CAS No. 86030-63-9

T-kinin

Cat. No. B1580511
CAS RN: 86030-63-9
M. Wt: 1260.4 g/mol
InChI Key: GKCWYHPGFSRBQV-WRBAKOPXSA-N
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Description

T-kinin is a peptide hormone found in humans and other mammals. It is a member of the tachykinin family of neuropeptides, which are involved in many physiological functions, including pain perception, inflammation, and regulation of the gastrointestinal system. T-kinin is produced in the hypothalamus, pituitary gland, and other tissues. It plays an important role in the regulation of blood pressure, heart rate, and other physiological processes.

Scientific Research Applications

Regulation in Inflammation and Cancer Growth

T-kinin plays a significant role in controlling inflammation and cancer cell growth. The induction of tissue kallikrein gene, which leads to an increased capacity to form kinins like T-kinin, is crucial in these processes. Kinins, including T-kinin, act through kinin B1 and B2 receptors, suggesting potential therapeutic applications in immune-modulated disorders and tumors (Mahabeer & Bhoola, 2000).

Cardiovascular Implications

Research has shown that T-kinin, via the kallikrein-kinin system, influences blood pressure regulation and cardiac hypertrophy. For instance, in transgenic rats with the human tissue kallikrein gene, T-kinin contributed to lower mean arterial pressure and less cardiac hypertrophy under stress conditions (Silva et al., 2000).

Role in Tissue Response and Pathology

Studies on mice and humans with reduced tissue kallikrein activity highlighted the role of T-kinin in arterial function, vasodilation, and various pathological conditions such as cardiac ischemia, diabetes renal disease, and hypertension. TK deficiency in these scenarios leads to aggravated conditions, underlining the importance of T-kinin in managing these diseases (Waecke et al., 2013).

Kinin Receptors in Pain and Inflammation

T-kinin, through its activation of kinin B1 and B2 receptors, is implicated in inflammatory and pain processes. These receptors play distinct roles in different phases of the inflammatory response, suggesting potential therapeutic applications in diseases like diabetes, asthma, rheumatoid arthritis, and multiple sclerosis (Couture et al., 2001).

T-kinin in Cancer Biology

The role of T-kinin in cancer biology is significant, especially in conditions like oesophageal squamous cell carcinoma. The expression of tissue kallikrein and kinin receptors in cancer cells points towards the involvement of T-kinin in tumor growth and metastasis (Dlamini & Bhoola, 2005).

Structural and Pharmacological Insights

Studies on T-kinin's structure in different solvents provide insights into its resistance to ACE action and potential pharmacological applications. The structural differences between T-kinin and related peptides like bradykinin could inform drug development strategies (Desai et al., 2002).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWYHPGFSRBQV-WRBAKOPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-kinin

CAS RN

86030-63-9
Record name T-Kinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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